2-(2-Hydroxymethylphenyl)isonicotinic acid, 95%
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Description
2-(2-Hydroxymethylphenyl)isonicotinic acid, 95% is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Hydroxymethylphenyl)isonicotinic acid, 95% is 229.07389321 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Hydroxymethylphenyl)isonicotinic acid, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxymethylphenyl)isonicotinic acid, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-(2-Hydroxymethylphenyl)isonicotinic acid, a derivative of isoniazid, is organisms of the genus Mycobacterium , specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .
Mode of Action
2-(2-Hydroxymethylphenyl)isonicotinic acid is a prodrug and must be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids , an essential component of the bacterial cell wall . At therapeutic levels, it is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . The biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant .
Pharmacokinetics
Isoniazid, a related compound, is known to be acetylated byN-acetyl transferase to N-acetylisoniazid ; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Result of Action
The result of the compound’s action is the inhibition of the synthesis of mycolic acids, leading to the death of the mycobacteria . This makes it an effective agent in the treatment of tuberculosis.
Action Environment
The action of 2-(2-Hydroxymethylphenyl)isonicotinic acid can be influenced by environmental factors. For instance, the solubility of isonicotinic acid, a related compound, in various organic solvents can be predicted using known equations for partition of solutes between water and organic solvents . This suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
It is known that isonicotinic acid, a related compound, interacts with various enzymes and proteins
Cellular Effects
Related compounds such as isoniazid, a derivative of isonicotinic acid, have been shown to have significant effects on cell function
Metabolic Pathways
Isonicotinic acid and its derivatives are known to interact with various enzymes and cofactors
Properties
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)12-7-9(13(16)17)5-6-14-12/h1-7,15H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYVECNBIYBYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687089 |
Source
|
Record name | 2-[2-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-90-2 |
Source
|
Record name | 2-[2-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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